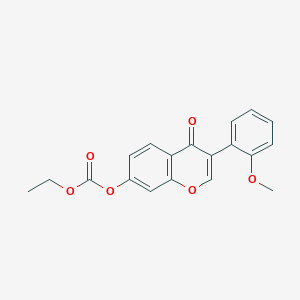
ethyl 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxyphenyl acetic acid and 4-hydroxycoumarin.
Esterification: The 2-methoxyphenyl acetic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 2-methoxyphenylacetate.
Condensation: The ethyl 2-methoxyphenylacetate is then condensed with 4-hydroxycoumarin in the presence of a base such as sodium ethoxide to form the desired chromen-4-one derivative.
Carbonation: Finally, the chromen-4-one derivative is reacted with phosgene or a suitable carbonate reagent to introduce the carbonate group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: It is explored for its use in the development of novel materials with unique optical and electronic properties.
Biology: The compound is used in studies related to enzyme inhibition, signal transduction, and cellular metabolism.
Mechanism of Action
The mechanism of action of ethyl 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, protecting cells from damage.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Ethyl 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate can be compared with other chromen-4-one derivatives, such as:
Coumarin: A natural compound with anticoagulant and antimicrobial properties.
Warfarin: A synthetic derivative used as an anticoagulant medication.
Flavonoids: A class of compounds with antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonate group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl [3-(2-methoxyphenyl)-4-oxochromen-7-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-23-19(21)25-12-8-9-14-17(10-12)24-11-15(18(14)20)13-6-4-5-7-16(13)22-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXKTTJUXBMPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














